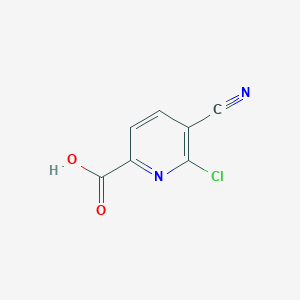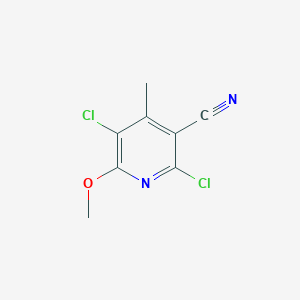
4-(1-Aminoethyl)benzoesäureethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-aminoethyl)benzoate is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzoic acid where an aminoethyl group is attached to the benzene ring at the 4-position, and an ethyl ester group is attached to the carboxyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
From 4-(1-aminoethyl)benzoic acid: The compound can be synthesized by esterifying 4-(1-aminoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
From 4-aminobenzoic acid: Another method involves the alkylation of 4-aminobenzoic acid with ethyl bromoacetate followed by reduction of the resulting ester to yield Ethyl 4-(1-aminoethyl)benzoate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Types of Reactions:
Oxidation: Ethyl 4-(1-aminoethyl)benzoate can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides or alkyl halides are used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Nitrobenzoate derivatives, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-aminoethyl)benzoate is widely used in scientific research due to its chemical properties and versatility. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs and therapeutic agents, often as a precursor or intermediate in drug synthesis.
Industry: Ethyl 4-(1-aminoethyl)benzoate is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl p-aminobenzoate, is a derivative of Benzocaine . Benzocaine is a local anesthetic that acts by preventing the transmission of impulses along nerve fibers and at nerve endings . Therefore, it is likely that Ethyl 4-(1-aminoethyl)benzoate shares a similar target, which is the sodium ion (Na+) channels on nerve membranes .
Mode of Action
Benzocaine, the parent compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action prevents nerve cells from depolarizing and conducting nerve impulses . Given the structural similarity, Ethyl 4-(1-aminoethyl)benzoate is expected to interact with its targets in a similar manner.
Pharmacokinetics
Based on the properties of similar compounds, it is expected to have high gi absorption and be bbb permeant . Its skin permeation is low .
Biochemische Analyse
Biochemical Properties
Cellular Effects
It is reasonable to hypothesize that, like benzocaine, it may influence cell function by blocking nerve signals. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-aminobenzoate (PABA): Similar in structure but lacks the aminoethyl group.
4-(1-aminoethyl)pyridine: Similar core structure but with a pyridine ring instead of a benzene ring.
4-aminobenzonitrile: Contains an amino group and a nitrile group on the benzene ring.
Uniqueness: Ethyl 4-(1-aminoethyl)benzoate is unique due to its combination of an aminoethyl group and an ethyl ester group, which provides distinct chemical reactivity and versatility compared to other similar compounds.
Eigenschaften
CAS-Nummer |
802566-87-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 4-[(1R)-1-aminoethyl]benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
FQWWOESDLILZDD-MRVPVSSYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)



![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)




